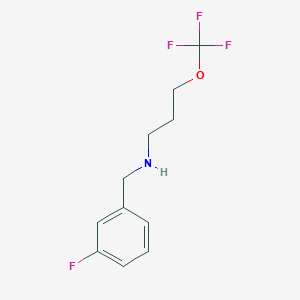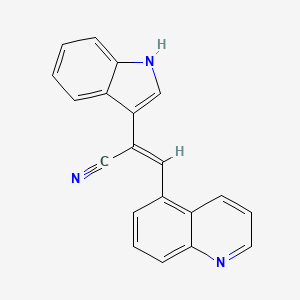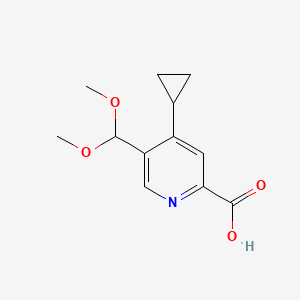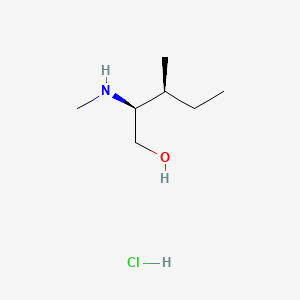![molecular formula C8H7ClN2O B11759501 5-chloro-7-methyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B11759501.png)
5-chloro-7-methyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-7-methyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one is a heterocyclic compound that features a pyrrolo[3,2-b]pyridine core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-7-methyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-pyridinamine with 6-chloro-2-(1E)-2-ethoxyethenyl derivatives . The reaction conditions often include the use of catalysts such as palladium acetate (Pd(OAc)2) and bases like potassium carbonate (K2CO3) in solvents such as N-methyl-2-pyrrolidone (NMP).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
5-chloro-7-methyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Halogenation and other substitution reactions can be performed using reagents like chlorine (Cl2) or bromine (Br2).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Cl2 or Br2 in the presence of a suitable solvent like dichloromethane (CH2Cl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce the corresponding amines.
Aplicaciones Científicas De Investigación
5-chloro-7-methyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-chloro-7-methyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one involves its interaction with molecular targets such as FGFRs. By binding to these receptors, the compound can inhibit their activity, leading to reduced cell proliferation and increased apoptosis in cancer cells . The pathways involved include the inhibition of downstream signaling cascades that promote cell growth and survival.
Comparación Con Compuestos Similares
Similar Compounds
5-chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine: Shares a similar core structure but lacks the 2-one functional group.
Pyrrolopyrazine derivatives: Contain a pyrrole and pyrazine ring and exhibit various biological activities.
Uniqueness
5-chloro-7-methyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit FGFRs makes it particularly valuable in cancer research .
Propiedades
Fórmula molecular |
C8H7ClN2O |
|---|---|
Peso molecular |
182.61 g/mol |
Nombre IUPAC |
5-chloro-7-methyl-1,3-dihydropyrrolo[3,2-b]pyridin-2-one |
InChI |
InChI=1S/C8H7ClN2O/c1-4-2-6(9)10-5-3-7(12)11-8(4)5/h2H,3H2,1H3,(H,11,12) |
Clave InChI |
DCECZADLCPJBCI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC2=C1NC(=O)C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-N-[(4-bromophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11759423.png)

![(3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carbonitrile](/img/structure/B11759434.png)
![methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B11759436.png)

![9-(Acetyloxy)-3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11759453.png)



![tert-butyl N-[(2Z)-2-(4-fluorophenyl)-2-(hydroxyimino)ethyl]carbamate](/img/structure/B11759474.png)

![tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate](/img/structure/B11759482.png)
![2,5-Dimethyl-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde hydrochloride](/img/structure/B11759486.png)

